5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a pyrimidine-2,4-dione moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction typically involves heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Oxidation Products: Sulfoxide or sulfone derivatives.
Substitution Products: Amino derivatives.
Scientific Research Applications
5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar in structure but differ in the position of functional groups, leading to variations in biological activity.
Uniqueness
5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the presence of both pyrido[2,3-d]pyrimidine and pyrimidine-2,4-dione moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
64600-48-2 |
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Molecular Formula |
C14H13N5O3S |
Molecular Weight |
331.35 g/mol |
IUPAC Name |
5-[(6-methyl-2-methylsulfanyl-4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N5O3S/c1-7-3-9-10(16-14(23-2)18-12(9)21)19(5-7)6-8-4-15-13(22)17-11(8)20/h3-5H,6H2,1-2H3,(H2,15,17,20,22) |
InChI Key |
KEDPSRKHOLYSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=NC(=NC(=O)C2=C1)SC)CC3=CNC(=O)NC3=O |
Origin of Product |
United States |
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